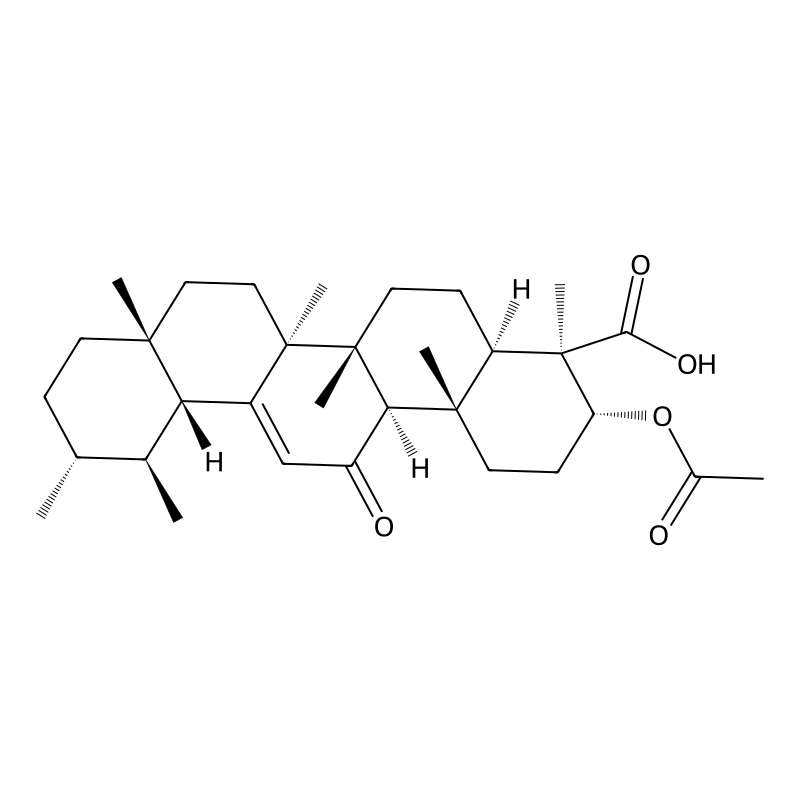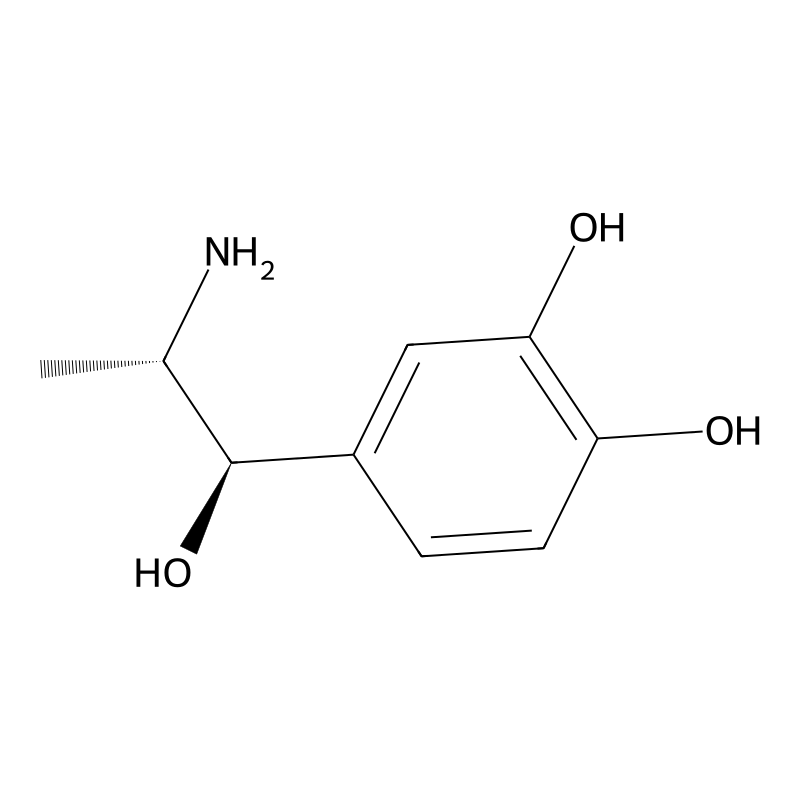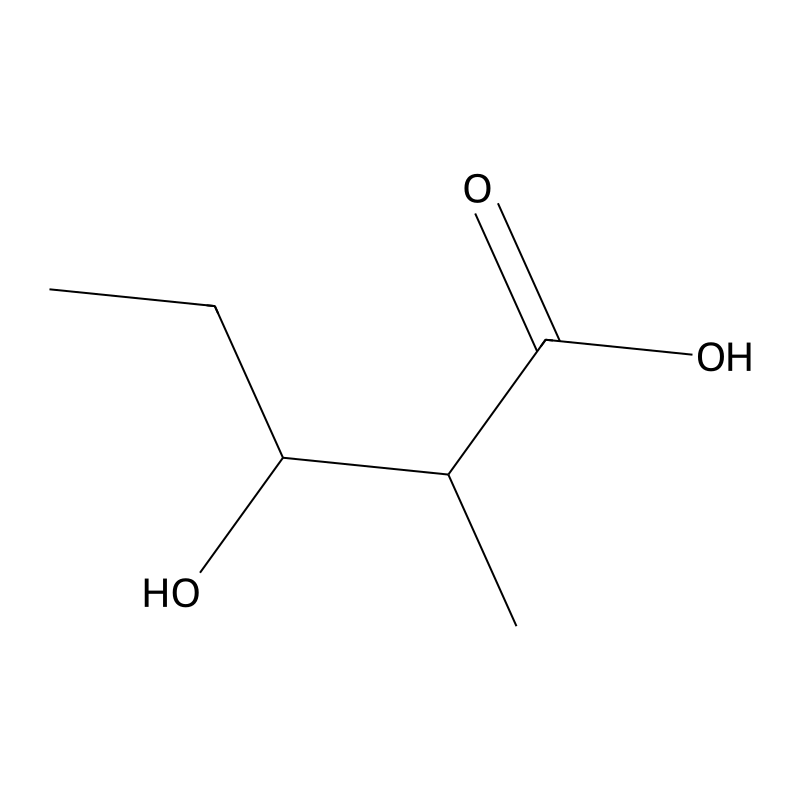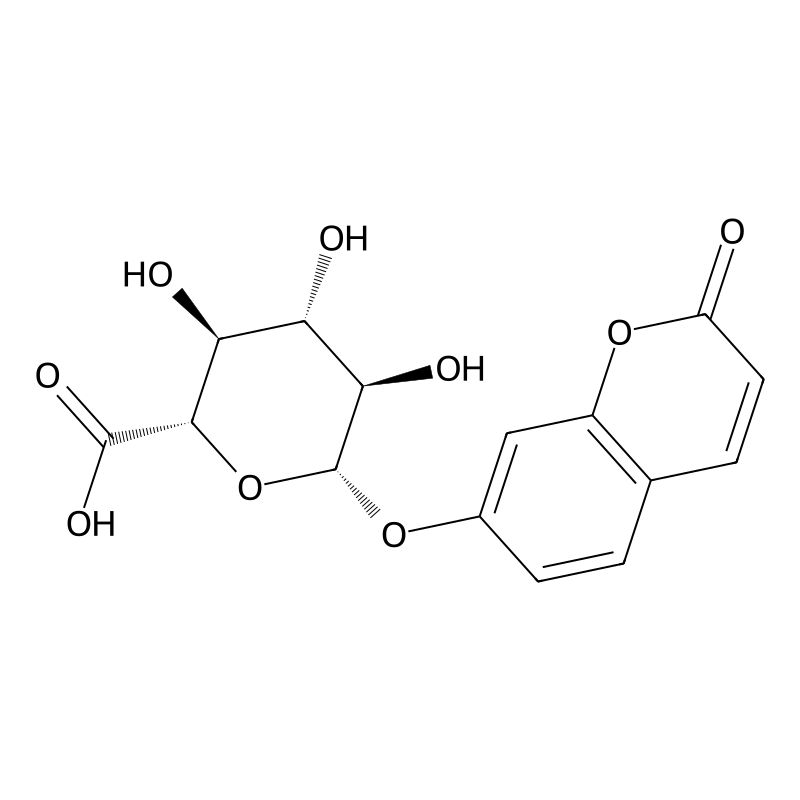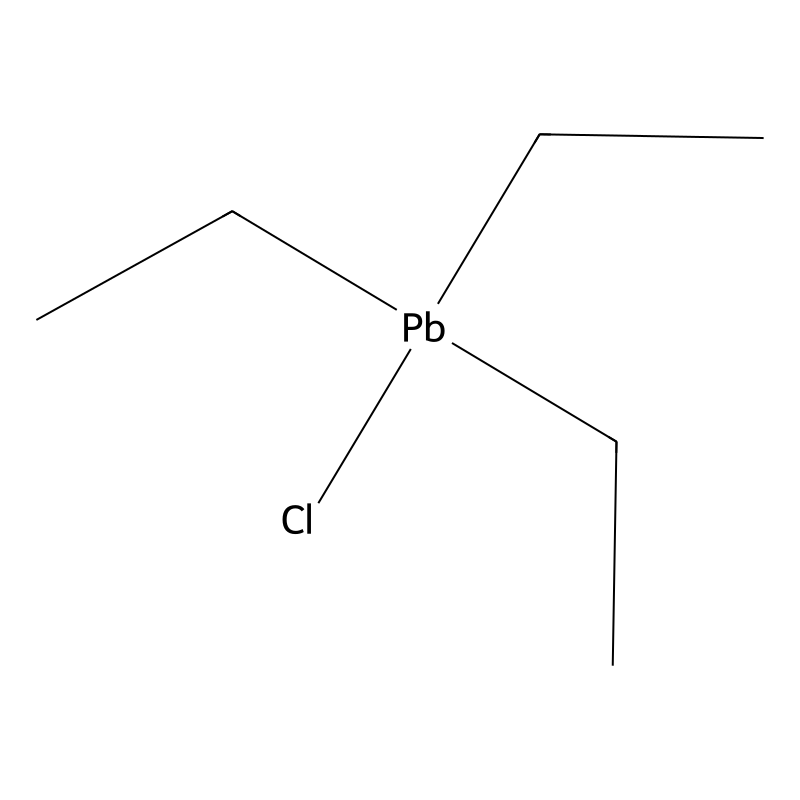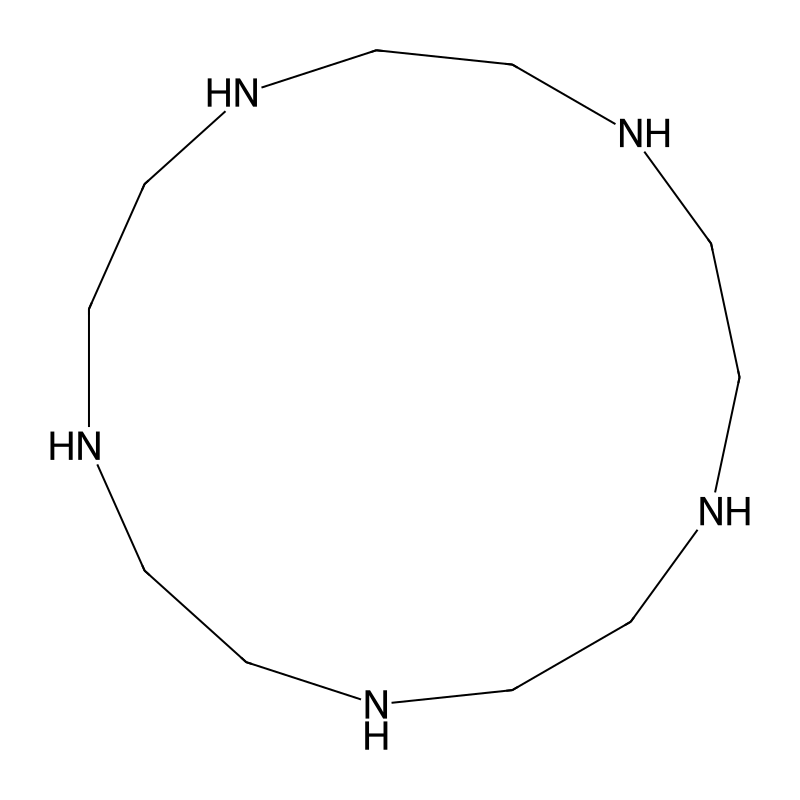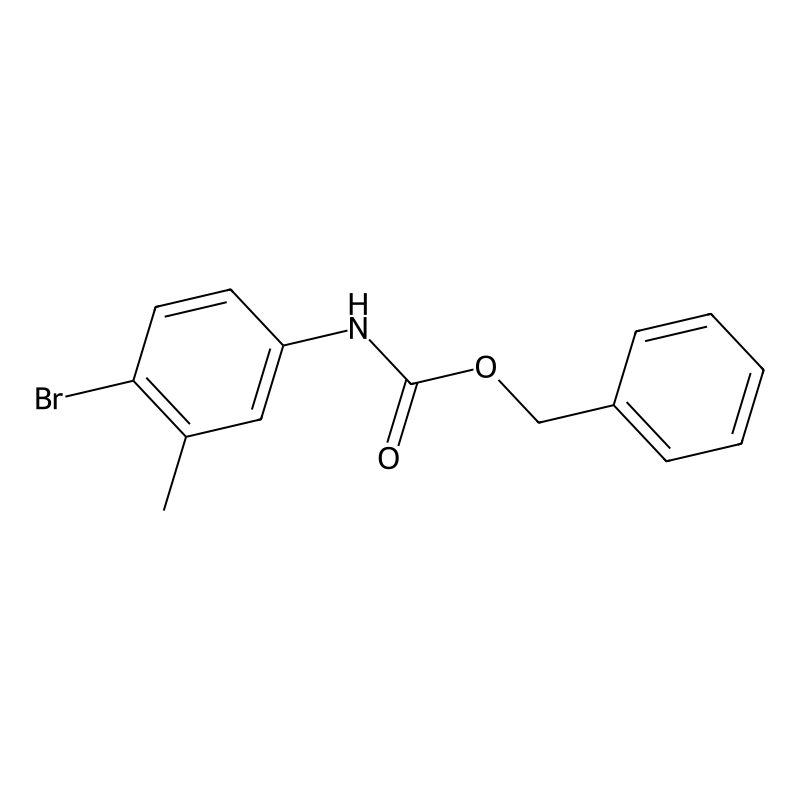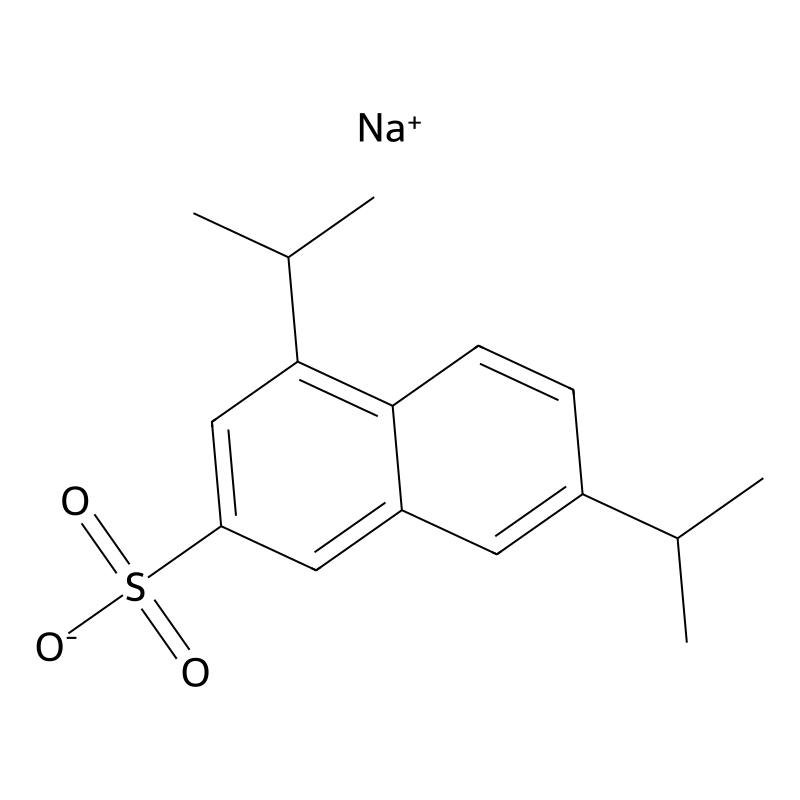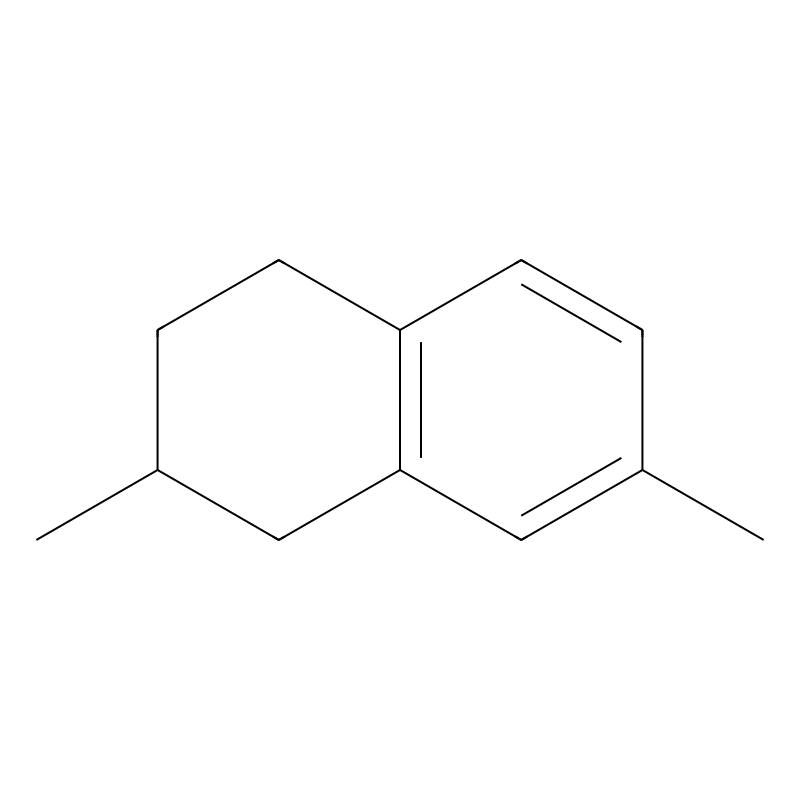Rizatriptan
Catalog No.
S541492
CAS No.
144034-80-0
M.F
C15H19N5
M. Wt
269.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
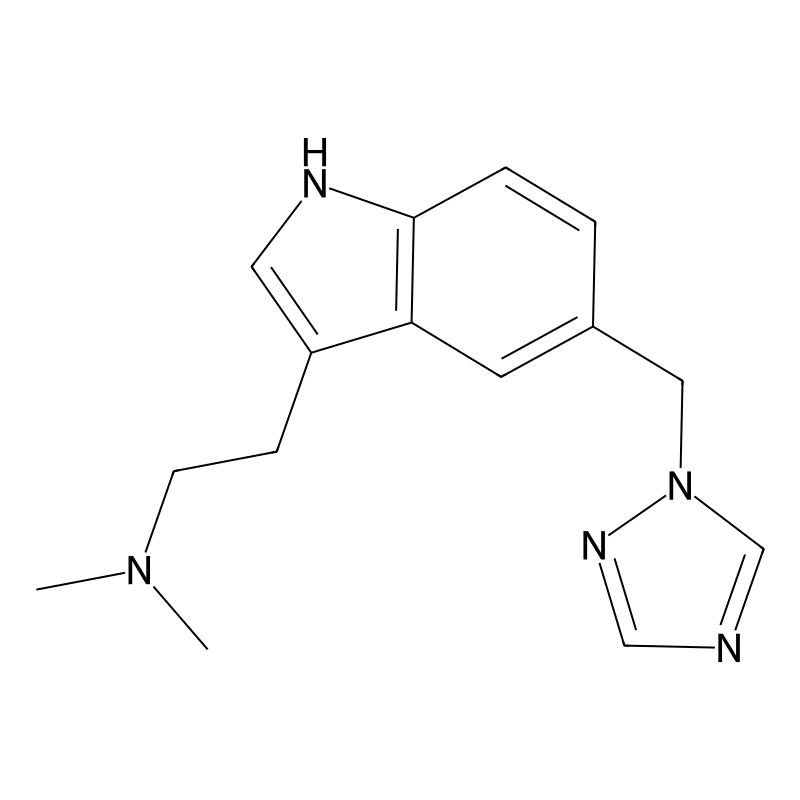
Content Navigation
CAS Number
144034-80-0
Product Name
Rizatriptan
IUPAC Name
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Molecular Formula
C15H19N5
Molecular Weight
269.34 g/mol
InChI
InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
InChI Key
ULFRLSNUDGIQQP-UHFFFAOYSA-N
SMILES
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Solubility
42 mg/mL (for free base)
3.38e-01 g/L
3.38e-01 g/L
Synonyms
L 705,126, L 705126, L-705,126, L-705126, Maxalt, MK 0462, MK 462, MK-0462, MK-462, N,N-dimethyl-2-(5-(1,2,4-triazol-1-ylmethyl)-1H-indole-3-yl)ethylamine, rizatriptan, rizatriptan benzoate
Canonical SMILES
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Description
The exact mass of the compound Rizatriptan is 269.164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 42 mg/ml (for free base)3.38e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
Mechanism of Action
Migraine headaches are thought to be caused by complex interactions between the nervous system, blood vessels, and inflammatory processes. Rizatriptan works by targeting serotonin receptors, particularly the 5-HT1B and 1D subtypes, located in the central nervous system (CNS) []. When activated by Rizatriptan, these receptors cause vasoconstriction, or narrowing, of blood vessels in the brain. This is believed to be the primary mechanism by which Rizatriptan reduces migraine pain [].
Studies suggest that Rizatriptan may also inhibit the release of neuropeptides, which are chemical messengers involved in pain transmission, further contributing to its analgesic effect [].
Purity
>98% (or refer to the Certificate of Analysis)
Physical Description
Solid
XLogP3
1.7
Exact Mass
269.164
LogP
1.4
1.4
1.4
Appearance
Solid powder
Melting Point
178-180 °C
178-180°C
178-180°C
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
51086HBW8G
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Drug Indication
For treatment of acute migraine attacks with or without aura.
FDA Label
Treatment of migraine
FDA Label
Treatment of migraine
Livertox Summary
The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.
Drug Classes
Migraine Headache Agents
Pharmacology
Rizatriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. It is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists and has only a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and no significant affinity or pharmacological activity at 5-HT2, 5-HT3 or 5-HT4 receptor subtypes or at alpha1-, alpha2-, or beta-adrenergic, dopamine1,; dopamine2; muscarinic, or benzodiazepine receptors. This action in humans correlates with the relief of migraine headache. In addition to causing vasoconstriction, experimental data from animal studies show that Rizatriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may also contribute to the antimigrainous effect of Rizatriptan in humans.
MeSH Pharmacological Classification
Serotonin Receptor Agonists
ATC Code
N - Nervous system
N02 - Analgesics
N02C - Antimigraine preparations
N02CC - Selective serotonin (5ht1) agonists
N02CC04 - Rizatriptan
N02 - Analgesics
N02C - Antimigraine preparations
N02CC - Selective serotonin (5ht1) agonists
N02CC04 - Rizatriptan
Mechanism of Action
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism.
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]
Pictograms

Irritant
Other CAS
144034-80-0
145202-66-0
145202-66-0
Wikipedia
Rizatriptan
Biological Half Life
2-3 hours
Use Classification
Human Drugs -> EU pediatric investigation plans
Dates
Modify: 2023-08-15
[Clinical observation on horizontal penetration needling combined with rizatriptan monobenzoate tablets for migraine without aura in acute stage]
Ren-Zhong Kou, Feng Yang, Qi Lin, La-Mei Tao, Xiao-Lu Yu, Teng Hou, Lin Wang, Gang-Qi FanPMID: 34491648 DOI: 10.13703/j.0255-2930.20201203-k0007
Abstract
To observe the therapeutic effect of horizontal penetration needling combined with rizatriptan monobenzoate tablets, simple horizontal penetration needling and simple rizatriptan monobenzoate tablets for migraine without aura in acute stage.A total of 99 patients with migraine without aura in acute stage were randomized into an acupuncture plus medication group, an acupuncture group and a western medication group, 33 cases in each one. In the acupuncture group, horizontal penetration needling was applied once at Hanyan (GB 4) to Xuanli(GB 6), Shenting (GV 24) to Yintang (GV 29), Baihui (GV 20) to Qianding (GV 21), etc. for 2 h. In the western medication group, oral rizatriptan monobenzoate tablets for 10 mg were given once. In the acupuncture plus medication group, treatment of acupuncture combined with rizatriptan monobenzoate tablets were given, the application was the same as the acupuncture group and the western medication group. Before treatment and 0.5, 2, 24 h after treatment, the visual analogue scale (VAS) score was observed, the remission rate and the disappearance rate of migraine of 2, 24 h after treatment were compared in the 3 groups.
Compared before treatment, the VAS scores of each time point after treatment were decreased in the 3 groups (
<0.05), and the changes in the acupuncture plus medication group were greater than those in the acupuncture group and the western medication group (
<0.05). The remission rates of 24 h after treatment and the disappearance rates of migraine of 2, 24 h after treatment in the acupuncture plus medication group were higher than those in the acupuncture group and the western medication group (
<0.05).
Horizontal penetration needling combined with rizatriptan monobenzoate tablets have significant therapeutic effect on rapid analgesia and continuous analgesia for migraine without aura in acute stage, its effect is superior to simple horizontal penetration needling and simple rizatriptan monobenzoate tablets.
A novel rizatriptan oral gel formulation: Bioavailability and bioequivalence
Valeria Tellone, Patrizia Dragone, Rossella Picollo, Maria Teresa Rosignoli, Fabio Garofolo, Alessandra Del Vecchio, Fabrizio Calisti, Alessandro Comandini, Frank Donath, Barbara Schug, Ralph-Steven WedemeyerPMID: 32716291 DOI: 10.5414/CP203652
Abstract
To establish the relative bioavailability between a newly developed oral gel and a marketed oral lyophilisate-containing rizatriptan benzoate.A total of 47 out of 48 healthy subjects, aged 34 ± 10 (SD) years and body mass index 24.7 ± 3.3 (SD) kg/m
completed this single-center, open-label, randomized, 2-period cross-over trial with single-dose fasted administrations. Intake of both investigational products was separated by a washout period of at least 6 days. For pharmacokinetic evaluation, blood samples were withdrawn until 24 hours post dose. A validated liquid chromatography-tandem mass spectrometry method (LC-MS/MS) was applied for the determination of rizatriptan in plasma. The lower limit of quantitation (LLOQ) was 0.100 ng/mL. Adverse events (AEs) were descriptively analyzed in the study population. Palatability of the new product was investigated based on a questionnaire.
The geometric means of the parameters related with the extent of total exposure, i.e., AUC
and AUC
, were 60.285 ng × h/mL and 60.865 ng × h/mL for test and 62.729 ng × h/mL and 63.312 ng × h/mL for reference, respectively. The geometric means of the peak exposure, i.e., C
, were 21.262 ng/mL for test and 21.447 ng/mL for reference. The point estimates (PEs) of the test/reference (T/R) adjusted geometric mean ratios of AUC
, C
, and AUC
(secondary parameter) were 96.11%, 99.12%, and 96.15%, respectively, and all of them showed 90% confidence intervals (CIs) within the range of 80.00 - 125.00% as suggested by regulatory requirements for bioequivalence assessment. In total, 13 subjects experienced 20 AEs during the trial; the most frequently reported AEs were headache (5 cases) and dizziness (3 cases). No AEs of severe intensity were reported. Palatability assessment of the new product provided sufficient data to discuss its acceptability.
Bioequivalence was demonstrated in terms of rate and extent of absorption after administration of test and reference products. Concerning the safety evaluation, no negative implications on the possible use of the test formulation could be determined. Based on ratings by the subjects no relevant problem concerning acceptability of the new formulation in particular regarding taste and smell is to be expected.
Comparative assessment of in vitro/in vivo performances of orodispersible electrospun and casting films containing rizatriptan benzoate
Xiong Guo, Dongmei Cun, Feng Wan, Hriday Bera, Qingchun Song, Xidong Tian, Yang Chen, Jukka Rantanen, Mingshi YangPMID: 32634573 DOI: 10.1016/j.ejpb.2020.06.023
Abstract
The electrospinning process is a promising approach to produce various drug-loaded orodispersible films (ODFs) with a rapid onset of their actions. However, there is only limited number of studies comparing the pharmacological performances of electrospun ODFs (eODFs) with traditional casting films (CFs). In this study, rizatriptan benzoate (RB), a pain relieving agent was formulated with PVP and PVA into ODFs using electrospinning and casting methods. The ODFs were subsequently characterized with respect to their morphology, solid state properties and mechanical characteristics. The uniformity of the dosage units, disintegration behavior and dissolution patterns of the ODFs were also evaluated prior to the pharmacokinetic study. The obtained CFs and eODFs were semitransparent and white in appearance, respectively. The scanning electron microscopy revealed that the eODFs contained nanoporous structure, while the CFs showed no observable pores. RB was amorphously dispersed in both these films without drug-polymer interactions. The uniformity of dosage units for both eODFs and CFs was complied with European Pharmacopeia. As compared to the CFs, the eODFs were more flexible and lesser rigid in nature and showed faster disintegration and dissolution rates. In addition, the eODFs exhibited a higher bioavailability with a shorter Trelative to the CFs and commercial RB tablets. This study demonstrated that eODFs were superior to CFs with respect to in vivo pharmacological effects, which could be attributed to the submicron structure of eODFs obtained through the electrospinning process.
Simultaneous voltammetric determination of rizatriptan and acetaminophen using a carbon paste electrode modified with NiFe
Maedeh Nouri, Mostafa Rahimnejad, Ghasem Najafpour, Ali Akbar MoghadamniaPMID: 32383071 DOI: 10.1007/s00604-020-04290-y
Abstract
Nickel-ferrite nanoparticles (NiFeO
) were synthesized by a hydrothermal method. They were used to modify a carbon paste electrode (CPE) and to prepare an electrochemical sensor for simultaneous determination of rizatriptan benzoate (RZB) and acetaminophen (AC). The structure and morphology of the bare CPE and modified CPE were studied using field emission scanning electron microscopy, while the structural characterization of NiFe
O
was performed via X-ray diffraction. In the potential range 0.2-1.2 V, AC and RZB were detected at potentials of 0.5 V and 0.88 V (vs. Ag/AgCl saturated KCl 3 M), respectively. Both calibration plots are linear in the 1 to 90 μM concentration range. The limits of detection (at 3σ) of AC and RZB are 0.49 and 0.44 μM, respectively. The performance of the modified CPE was evaluated by quantifying the two drugs in spiked urine and in tablets. Graphical abstract The modified electrode consist of Nickel-ferrite and graphite by differential pulse voltammetry methods are schematically presented for simultaneous detection of acetaminophen (a painkiller drug) and rizatriptan benzoate (an antimigraine drug) in human urine and tablet samples.
Intranasal spray formulation containing rizatriptan benzoate for the treatment of migraine
Ashish Chokshi, Ravi Vaishya, Rachana Inavolu, Thrimoorthy PottaPMID: 31593810 DOI: 10.1016/j.ijpharm.2019.118702
Abstract
Rizatriptan produces antimigraine activity by acting as selective agonist of 5-HTand 5-HT
receptors present on intracranial and extracerebral blood vessels. Absorption from oral tablet is slow with T
of approximately 1-1.5 h. A few attempts have been made to promote rapid absorption such as oral or sublingual films with limited success. The aim of our study was to develop intranasal spray formulation of rizatriptan with quick onset of action. Solubility was enhanced by a co-solvent system where we studied solubility of rizatriptan benzoate in pure solvents, binary and ternary mixtures. Binary and ternary co-solvents using ethanol, water, propylene glycol and polyethylene glycol resulted rizatriptan equivalent base solubility more than 60 mg/mL. Same co-solvents were used at different level to make nasal spray formulations and evaluated pharmacokinetics using beagle dog animal model. Nasal spray formulation containing 20% w/w ethanol exhibited highest exposure, where C
(312 ng/mL) reached in 5 min and maintained higher concentration than oral dose for more than 30 min.
Pediatric and Adolescent Headache
Amy A GelfandPMID: 30074552 DOI: 10.1212/CON.0000000000000638
Abstract
This article provides the practicing neurologist with a comprehensive, evidence-based approach to the diagnosis and management of headache in children and adolescents, with a focus on migraine.Four triptans are now labeled by the US Food and Drug Administration (FDA) for acute migraine treatment in adolescents, and rizatriptan is labeled for use in children age 6 and older. For preventive migraine treatment, the Childhood and Adolescent Migraine Prevention trial demonstrated that approximately 60% of children and adolescents with migraine will improve with a three-pronged treatment approach that includes: (1) lifestyle management counseling (on sleep, exercise, hydration, caffeine, and avoidance of meal skipping); (2) optimally dosed acute therapy, specifically nonsteroidal anti-inflammatory drugs and triptans; and (3) a preventive treatment that has some evidence for efficacy. For the remaining 40% of children and adolescents, and for those who would not have qualified for the Childhood and Adolescent Migraine Prevention trial because of having continuous headache or medication-overuse headache, the clinician's judgment remains the best guide to preventive therapy selection.
Randomized placebo-controlled trials have been conducted to guide first-line acute and preventive migraine treatments in children and adolescents. Future research is needed to guide treatment for those with more refractory migraine, as well as for children and adolescents who have other primary headache disorders.
Does the Anti-Migraine Drug Rizatriptan Affect Early Neural Tube Development in Chick Embryos?
Murat Sayin, Gulsen Seren Gurgen, Sevgi Sıdıka Sayin, Gonul Guvenc, Nurullah YuceerPMID: 29806076 DOI: 10.5137/1019-5149.JTN.23431-18.1
Abstract
To investigate the impact of rizatriptan on neural tube development using early chick embryos as a model organism.A total of 36 pathogen-free Leghorn chicken eggs were selected and categorized in three groups: sham, therapeutic, and supra-therapeutic. After 24 hours, the eggs were opened and injected with sterile drugs, and then reclosed using plastic tape. After a period of 72 hours, the eggs were opened and assessed using the Hamburger-Hamilton chick embryology classification method. TUNEL staining was used to identify apoptosis, and hematoxylin-eosin staining was used to investigate neural tube closure.
Treatment with rizatriptan significantly slowed down neural tube development. The supra-therapeutic group showed neural tube closure defects.
Rizatriptan had a negative effect on neural tube closure. Further research is needed to identify a safe and effective drug for treating migraines during pregnancy.
Design and optimization of kollicoat ® IR based mucoadhesive buccal film for co-delivery of rizatriptan benzoate and propranolol hydrochloride
Sahar Salehi, Soheil BoddohiPMID: 30678908 DOI: 10.1016/j.msec.2018.12.036
Abstract
This work aimed to develop a mucoadhesive buccal film for potential co-delivery of rizatriptan benzoate (RB) and propranolol hydrochloride (PRH). Kollicoat ® IR, polyethylene oxide (PEO), hydroxypropyl methylcellulose (HPMC K4M), glycerol, stevia, and Aloe vera gel powder (AVgel powder) were used to prepare film by solvent casting method. In order to characterize and optimize formulations, Design-Expert software with central composite design (CCD) was used. The selected independent variables were concentrations of Kollicoat ® IR, PEO, glycerol, and AVgel powder. Five selected dependent variables were in vitro disintegration time, folding endurance, swelling ratio, and in vitro drugs release. Film with 50 mg PRH, 25 mg RB, 5 mg stevia, 63 mg HPMC K4M, 100 mg Kollicoat ® IR, 66.33 mg PEO, 0.22 ml glycerol, and 0.8 mg AVgel powder was selected as optimized formulation. The optimized film was characterized by scanning electron microscope (SEM), Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to evaluate morphology, chemical structure, and physical properties of the film. The mechanical properties of optimized film were measured by Santam instrument. Ex vivo permeation were studied by Franz diffusion cell, while rat buccal mucosa was used as a model membrane. The optimized film with incorporation of AVgel powder as a natural permeation enhancer could transport 73.22% of PRH and 96.11% of RB over 100 min through rat buccal mucosa and showed no buccal mucosal damage after histopathological evaluation. Overall, the optimized film could be a potential candidate for the effective treatment of migraine.Rizatriptan-Induced Colonic Ischemia: A Case Report and Literature Review
Thomas D Dieringer, David M Crossland, Thomas C MahlPMID: 29311721 DOI: 10.1038/ajg.2017.422
Abstract
[Placebo and nocebo : How can they be used or avoided?]
E Hansen, N Zech, K MeissnerPMID: 28702702 DOI: 10.1007/s00108-017-0294-0
Abstract
The expectations of patients enhance the probability of their occurrence and are thereby the main triggers for inducing placebo and nocebo responses. Strong placebo effects are not only regularly observed in pharmaceutical and non-pharmaceutical sham treatment in placebo controlled studies but also make a considerable contribution to any real treatment. The accompanying words are essential to ensure maximum impact of drugs and other forms of treatment. They should contain positive expressions instead of negations. Such a strengthening of drug therapy by placebo effects is more important than the widespread use of placebos that remains a problem because of the obligation to provide information and effective therapy and because of inherently induced side effects. Any false comments about symptoms or side effects can aggravate or induce them. Nocebo effects are not imagined but real symptoms that can definitely be harmful. They constitute a considerable proportion of the side effects requiring treatment. Awareness and knowledge is needed to prevent or neutralize them. Nocebo effects are avoidable when risk information is always directly combined with positive aspects, such as the expected benefits of the treatment or the prophylactic measures and therapeutic options for side effects. Existing negative expectations are disrupted by providing more alternative options and by leaving negative experiences in the past where they belong. Placebo and nocebo effects are strongly sensitive to the context. They are dependent on the experiences and conceptions of the individual patient, as well as on the physician-patient relationship. The latter can provide the best protection against harm from risk disclosure. In addition, the expectations of patients and their consequences are strongly affected by the expectations of the treating doctor, by fellow patients, the media and society.Explore Compound Types
Get ideal chemicals from 750K+ compounds
